

Application Notes and Protocols: C-Peptide 2 Measurement in Rat Metabolic Studies

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Compound of Interest

Compound Name: C-Peptide 2, rat

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Application Notes

Introduction to Rat C-Peptide

In metabolic research, accurately assessing pancreatic β -cell function is crucial for understanding the pathophysiology of diseases like diabetes and for evaluating the efficacy of novel therapeutics. Proinsulin, synthesized in the β -cells of the Islets of Langerhans, is cleaved to form equimolar amounts of insulin and connecting peptide (C-peptide).^{[1][2]} Unlike most species which have a single form of proinsulin, rats and mice produce two isoforms, proinsulin I and II.^[1] Consequently, two distinct C-peptides, C-Peptide 1 and C-Peptide 2, are released into circulation.

C-peptide was initially considered a biologically inert byproduct of insulin synthesis. However, emerging evidence suggests it is a bioactive molecule that may play a role in microcirculation and glucose metabolism.^{[3][4]}

C-Peptide 2 as a Biomarker of Insulin Secretion

The measurement of C-peptide offers a more reliable indication of insulin secretion than measuring insulin itself for several key reasons:

- **Longer Half-Life:** C-peptide has a significantly longer half-life in circulation (around 30-33 minutes) compared to insulin (about 4 minutes). Insulin is rapidly cleared by the liver, causing its peripheral concentrations to fluctuate significantly. The slower clearance of C-peptide, which is primarily degraded by the kidneys, provides a more stable and integrated measure of pancreatic insulin secretion over time.
- **No Hepatic First-Pass Extraction:** A substantial and variable portion of insulin secreted into the portal vein is extracted by the liver before it reaches the peripheral circulation. C-peptide is not extracted by the liver, meaning its concentration in peripheral blood more accurately reflects the actual amount of insulin secreted by the pancreas.
- **Distinguishing Endogenous and Exogenous Insulin:** In studies involving the administration of exogenous insulin, C-peptide measurement is the only way to quantify the endogenous insulin production by the pancreas.

Applications in Rat Metabolic Studies

Measurement of C-Peptide 2 is a valuable tool in various rat models of metabolic disease:

- **Diabetes Research:** In models of streptozotocin (STZ)-induced diabetes, C-peptide levels are used to quantify the extent of β -cell destruction and residual function. It helps differentiate between models of Type 1 diabetes (severe insulin and C-peptide deficiency) and Type 2 diabetes (where C-peptide levels may be normal or elevated due to insulin resistance).
- **Insulin Resistance Studies:** In models like the Zucker fatty rat (ZFR), an experimental model for human obesity and insulin resistance, C-peptide measurement is used to assess how β -cells compensate for insulin resistance by increasing insulin secretion.
- **Drug Development:** When testing new anti-diabetic drugs, measuring C-peptide can elucidate the drug's mechanism of action—for example, whether it enhances insulin secretion (an insulin secretagogue) or improves insulin sensitivity in peripheral tissues.
- **Islet Transplantation:** C-peptide levels can be monitored post-transplantation to assess the function and viability of the transplanted pancreatic islet cells.

Data Presentation

Table 1: Summary of Rat C-Peptide 2 ELISA Kit Specifications

Parameter	Sigma-Aldrich (EZRMCP2-21K)	RayBiotech (EIA-CPR-1)	Crystal Chem (90055)	Mercodia (10-1132-01)
Assay Type	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA
Sample Type	Serum, Plasma	Serum, Plasma, Other biological fluids	Serum, Plasma, Cell Culture, Fluid	Serum, Plasma
Sample Volume	20 µL (duplicate)	100 µL	5 µL	25 µL
Sensitivity	Not specified (Std range 100-1600 pM)	Not specified	Not specified (Range 0.1-6.4 ng/mL)	27.5 pmol/L
Dynamic Range	100 - 1,600 pM	Not specified	0.1 - 6.4 ng/mL	Not specified
Incubation Time	2 hours (plate), 30 min (enzyme)	2.5 hours (sample), 45 min (streptavidin)	Not specified	Not specified
Cross-Reactivity	Not specified	Not specified	Excellent for C-Peptide I & II	Rat Insulin <0.01%, Rat Proinsulin 4.55%

Table 2: C-Peptide Levels and Effects in Rat Metabolic Studies

Study Type	Rat Model	Key Finding	Quantitative Data	Reference
Glucose Tolerance	Normal Wistar Rats	Infusion of C-peptide diminished glucose-induced insulin secretion.	Plasma insulin reduced by 56% (from 15.2 to 6.6 ng/ml) with C-peptide infusion (500 µg/h/kg).	
Hypoglycemic Effect	Alloxan-Diabetic Rats	C-peptide increased and prolonged the hypoglycemic effect of exogenous insulin.	C-peptide dose: 160 µg/kg.	
β-Cell Function	Zucker Fatty Rat (ZFR) vs. Zucker Lean Rat (ZLR)	ZFRs show enhanced insulin secretion to compensate for insulin resistance.	Total Insulin Secretion (TIS) was significantly higher in ZFRs.	
Glucose Utilization	STZ-Diabetic Rats	Physiological concentrations of C-peptide stimulate whole-body glucose utilization.	Glucose utilization increased by 79-90% with C-peptide infusion (0.05 nmol/kg/min).	
Baseline Levels	Nondiabetic vs. STZ-Diabetic Wistar Rats	Diabetic rats have significantly lower fasting C-peptide levels.	Nondiabetic: 1124 ± 478 pM; Diabetic: 73 ± 22 pM.	

Experimental Protocols

Protocol 1: Blood Sample Collection and Preparation

This protocol is adapted from standard procedures for obtaining serum or plasma for immunoassay.

Materials:

- Centrifuge tubes (with or without anticoagulant)
- Refrigerated centrifuge
- Pipettes and tips
- Aprotinin (optional, for protease inhibition)
- EDTA or Heparin (for plasma)

Procedure for Serum Preparation:

- Collect whole blood into a centrifuge tube without any anti-coagulant.
- Allow the blood to clot at room temperature for at least 30 minutes.
- Centrifuge the clotted blood at 2,000-3,000 x g for 15 minutes at 4°C.
- Carefully aspirate the supernatant (serum) and transfer it to a clean, labeled tube.
- Use the serum immediately or store samples at -20°C or -80°C for later analysis. Avoid more than five freeze-thaw cycles.

Procedure for Plasma Preparation:

- Collect whole blood into a centrifuge tube containing an anticoagulant such as EDTA or heparin.
- Centrifuge the sample at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

- Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled tube.
- Use the plasma immediately or store at -80°C for later use.

Protocol 2: Rat C-Peptide 2 Measurement by Sandwich ELISA

This is a generalized protocol based on commercially available kits. Always refer to the specific manufacturer's instructions for the kit you are using.

Principle: The Sandwich ELISA (Enzyme-Linked Immunosorbent Assay) captures C-peptide molecules between two antibodies. One antibody is coated on the microplate well, and a second, detection antibody is biotinylated. A streptavidin-enzyme conjugate binds to the biotin, and a substrate is added to produce a colorimetric signal proportional to the amount of C-peptide in the sample.

Procedure:

- **Reagent Preparation:** Warm all reagents to room temperature before use. Dilute the concentrated Wash Buffer (typically 10X or 25X) to 1X with deionized water. Prepare the C-peptide standards by performing serial dilutions as per the kit manual.
- **Plate Setup:** Arrange the required number of antibody-coated microplate strips in the plate holder.
- **Assay Procedure:**
 - Add 20 µL of Matrix Solution to the wells designated for Blanks, Standards, and Quality Controls.
 - Add 30 µL of Assay Buffer to the Blank and sample wells.
 - Add 10 µL of Assay Buffer to the Standard and Quality Control wells.
 - Add 20 µL of each Standard in duplicate, in order of ascending concentration.
 - Add 20 µL of each unknown sample in duplicate to the remaining wells.

- Prepare the Antibody Mix by combining the Capture and Detection antibodies (if required by the kit).
- Add 50 μ L of the Antibody Mix to all wells.
- Seal the plate and incubate with moderate shaking for 2 hours at room temperature.
- Washing: Decant the contents of the plate. Wash the wells 3-6 times with 300 μ L of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.
- Enzyme Conjugate Addition: Add 100 μ L of the Enzyme Solution (e.g., Streptavidin-HRP) to each well. Seal the plate and incubate for 30 minutes at room temperature with shaking.
- Final Wash: Repeat the washing step as described in step 4.
- Substrate Reaction: Add 100 μ L of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
- Stop Reaction: Add 50-100 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Measure the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader, typically within 10-30 minutes of adding the Stop Solution.
- Calculation: Generate a standard curve by plotting the OD of each standard versus its known concentration. Use this curve to determine the C-Peptide 2 concentration in the unknown samples.

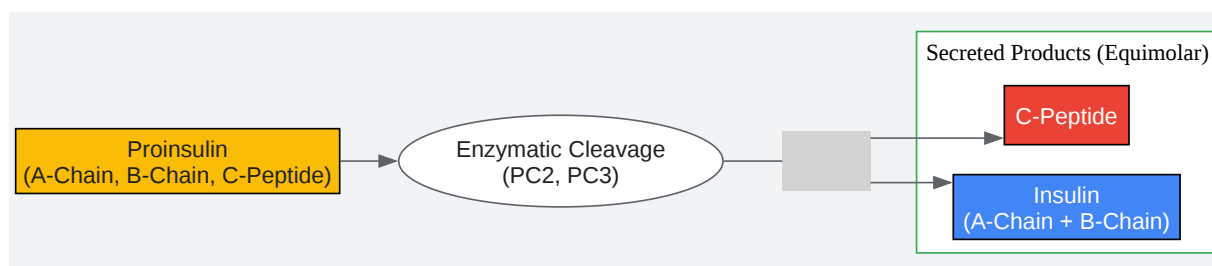
Protocol 3: Intravenous Glucose Tolerance Test (IVGTT) in Rats

This protocol is used to assess β -cell responsiveness to a glucose challenge and is adapted from methodologies used in metabolic studies.

Procedure:

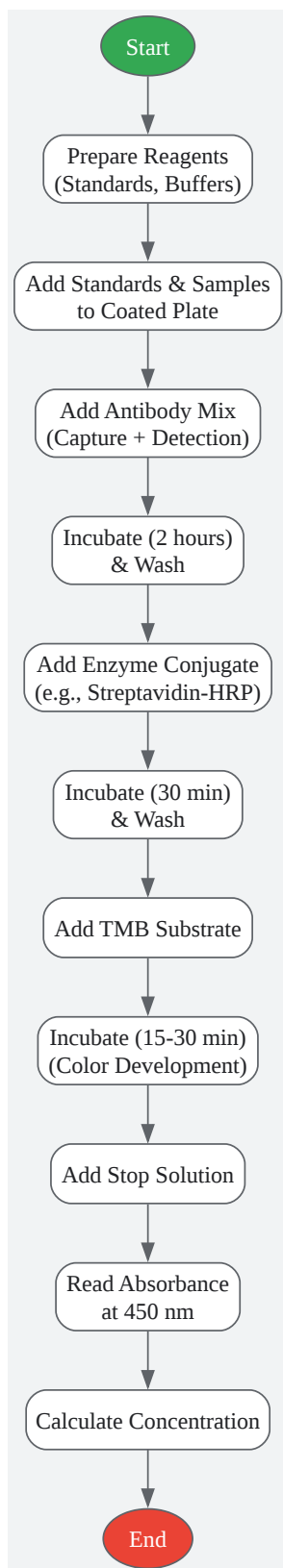
- **Animal Preparation:** Fast the rats for an appropriate period (e.g., 2 hours) before the test. Anesthetize the animals and place catheters in the femoral vein (for glucose injection) and carotid artery or tail vein (for blood sampling).
- **Basal Sampling:** Draw two basal blood samples (e.g., 200 μ L each) at -5 and -2 minutes before the glucose injection.
- **Glucose Bolus:** At time zero, inject a glucose bolus (e.g., 400 mg/kg body weight) over 1 minute into the femoral vein.
- **Post-Injection Sampling:** Collect blood samples (e.g., 100 μ L each) at specific time points after the injection. A typical sampling schedule is 1, 2, 3, 5, 8, 15, 25, 40, 70, and 90 minutes.
- **Sample Processing:** Immediately process the blood samples to obtain plasma or serum as described in Protocol 3.1. Measure glucose concentrations promptly. Store aliquots for later C-peptide analysis.
- **Data Analysis:** Plot the time course of glucose and C-peptide concentrations. From these data, various indices of β -cell function and insulin secretion can be calculated, such as first-phase (Φ_1) and second-phase (Φ_2) responsiveness.

Mandatory Visualizations



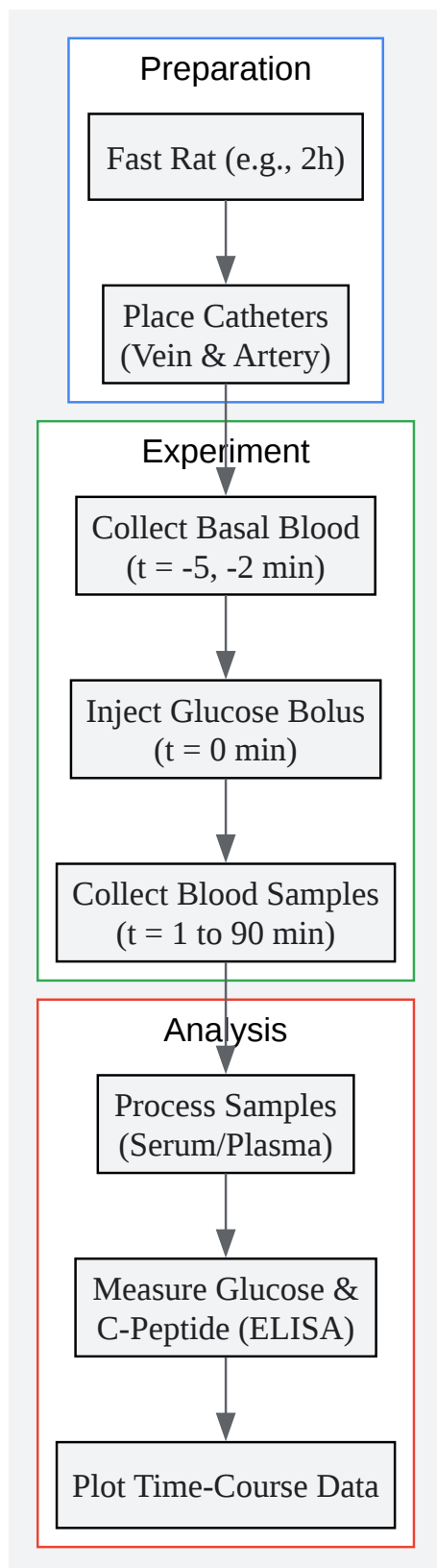
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Caption: Proinsulin processing into insulin and C-peptide.



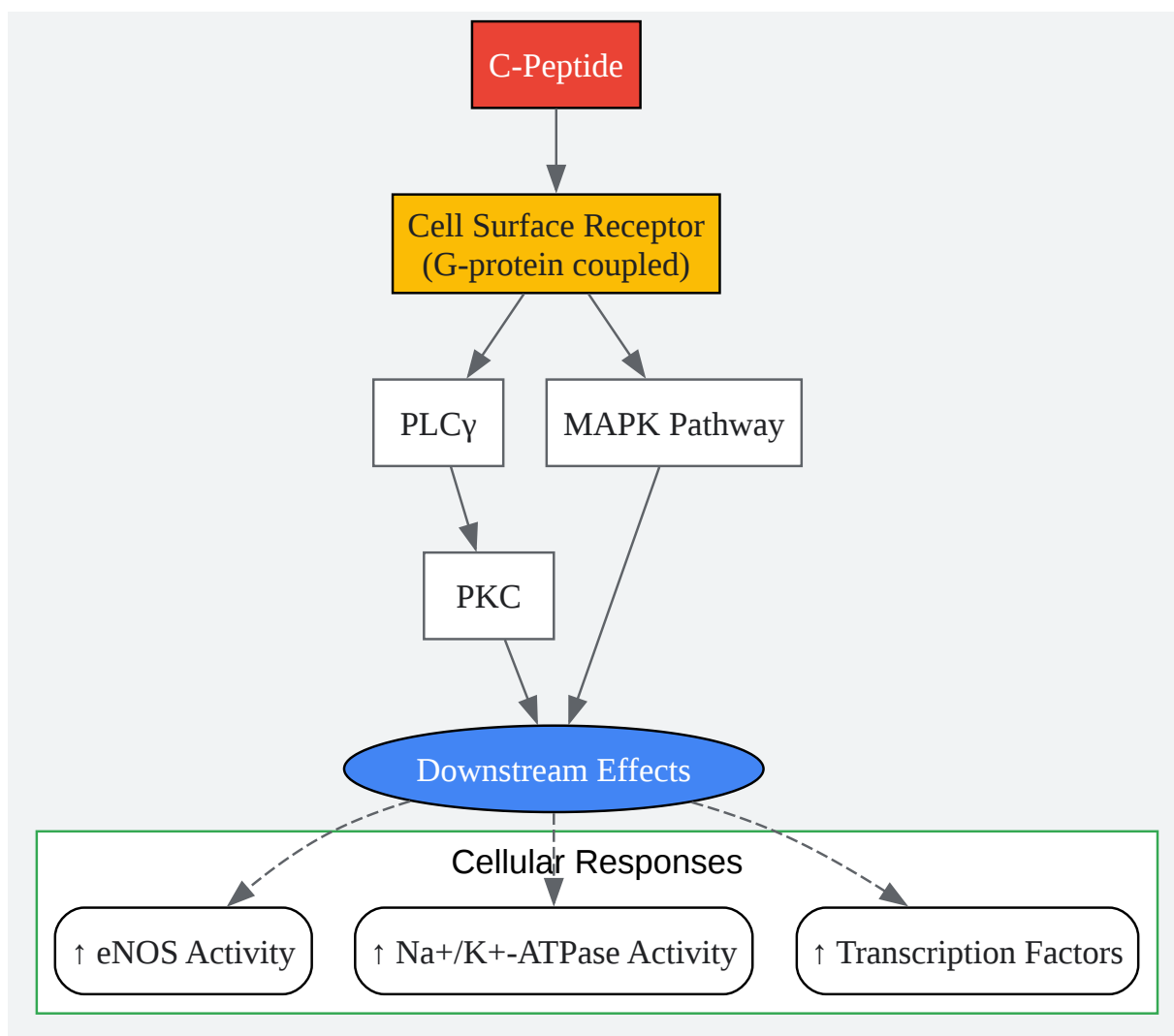
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Caption: Workflow for a Sandwich ELISA protocol.



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Caption: Experimental workflow for an IVGTT in rats.



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Caption: Simplified C-peptide signaling pathway.

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